3-tert-butyl-6-(piperidin-2-yl)-1H-indazole hydrochloride
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Overview
Description
3-tert-butyl-6-(piperidin-2-yl)-1H-indazole hydrochloride is a synthetic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities. This particular compound is characterized by the presence of a tert-butyl group at the third position, a piperidin-2-yl group at the sixth position, and a hydrochloride salt form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-6-(piperidin-2-yl)-1H-indazole hydrochloride typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperidin-2-yl Group: The piperidin-2-yl group can be attached through nucleophilic substitution reactions using piperidine and appropriate leaving groups.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-6-(piperidin-2-yl)-1H-indazole hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-2-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in the presence of a suitable leaving group.
Major Products
Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-tert-butyl-6-(piperidin-2-yl)-1H-indazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-tert-butyl-6-(piperidin-2-yl)-1H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-tert-butyl-6-piperidin-2-yl-1H-indazole: Similar structure but lacks the hydrochloride salt form.
3-tert-butyl-6-piperidin-2-yl-2H-indazole: Similar structure but without the hydrochloride salt form.
6-piperidin-2-yl-2H-indazole: Lacks the tert-butyl group.
Uniqueness
3-tert-butyl-6-(piperidin-2-yl)-1H-indazole hydrochloride is unique due to the presence of both the tert-butyl and piperidin-2-yl groups, as well as its hydrochloride salt form. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
3-tert-butyl-6-piperidin-2-yl-2H-indazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3.ClH/c1-16(2,3)15-12-8-7-11(10-14(12)18-19-15)13-6-4-5-9-17-13;/h7-8,10,13,17H,4-6,9H2,1-3H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYTWFWOIAGPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C=CC(=CC2=NN1)C3CCCCN3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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